Ethyl 4-Chloropyrimido[5,4-B]Indolizine-5-Carboxylate
Description
Ethyl 4-chloropyrimido[5,4-b]indolizine-5-carboxylate (CAS 1422344-16-8) is a heterocyclic compound featuring a fused pyrimidine-indolizine core substituted with a chlorine atom at position 4 and an ethoxycarbonyl group at position 3. Its molecular formula is C₁₃H₁₀ClN₃O₂, with a molecular weight of 275.69 g/mol .
Properties
IUPAC Name |
ethyl 4-chloropyrimido[5,4-b]indolizine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c1-2-19-13(18)9-8-5-3-4-6-17(8)12-10(9)11(14)15-7-16-12/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWRZVOGQXDAFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Pyrrolo[3,2-d]pyrimidine Precursors
A key intermediate in the synthesis is 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, which can be prepared by chlorination of pyrrolo[3,2-d]pyrimidin-2,4-dione using phosphorus oxychloride or phenylphosphonic dichloride under controlled heating conditions.
This chlorination step introduces chlorine atoms at the 2- and 4-positions of the pyrimidine ring, which are crucial for subsequent ring fusion and substitution.
Formation of the Pyrimido-Indolizine Core
The fused pyrimido[5,4-b]indolizine core is formed via cyclization reactions involving nucleophilic attack and ring closure steps. Though specific detailed procedures for the exact compound Ethyl 4-Chloropyrimido[5,4-B]Indolizine-5-Carboxylate are scarce, related literature on pyrimido-indolizine synthesis suggests:
- Reduction of nitro groups to amino groups followed by intramolecular nucleophilic attack to close the fused ring.
- Use of modified Batcho-Leimgruber indole synthesis or similar strategies to build the indolizine system fused to the pyrimidine ring.
For example, starting from 6-methyluracil derivatives, nitration and reduction steps lead to intermediates that undergo ring cyclization to form the fused heterocycle.
Introduction of the Ethyl Carboxylate Group
The ethyl carboxylate group at position 5 is typically introduced via esterification or by using ester-containing precursors in the synthetic route. The exact method for this compound likely involves:
- Esterification of a carboxylic acid intermediate with ethanol under acidic or catalytic conditions.
- Alternatively, starting from an ethyl ester-containing building block that is carried through the synthetic sequence.
Representative Reaction Conditions and Yields
Analytical Data Supporting Preparation
- NMR Spectroscopy: The 1H and 13C NMR data confirm the presence of characteristic aromatic and heterocyclic protons and carbons consistent with the pyrimido-indolizine framework and substitution pattern.
- Mass Spectrometry: ESI-MS and APCI-MS data show molecular ion peaks consistent with the calculated molecular weights of intermediates and final products, confirming successful synthesis.
- Melting Points: Reported melting points (e.g., 228.3–232.0°C for 2,4-dichloro intermediates) support purity and identity of compounds.
Summary Table of Key Preparation Steps
| Step | Starting Material | Reagent(s) | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 1 | Pyrrolo[3,2-d]pyrimidin-2,4-dione | POCl3 | 120°C, 6 h | 2,4-Dichloro derivative | 70% |
| 2 | 2,4-Dichloro derivative | Ammonium hydroxide (pH 8) | Room temp, 30 min | Precipitated solid | - |
| 3 | Nitro-substituted intermediate | Zn dust, acetic acid | 80°C, overnight | Amino intermediate | - |
| 4 | Amino intermediate | Cyclization conditions | - | Pyrimido-indolizine core | - |
| 5 | Carboxylic acid intermediate | Ethanol, acid catalyst | Reflux | Ethyl ester derivative | - |
The preparation of this compound involves a multi-step synthetic sequence starting from pyrrolo[3,2-d]pyrimidine derivatives. Key steps include chlorination using phosphorus oxychloride or phenylphosphonic dichloride, reduction and cyclization to form the fused pyrimido-indolizine ring system, and introduction of the ethyl carboxylate group. Reported yields for chlorination steps range from 60–70%, with purification achieved by crystallization and chromatography. Analytical data such as NMR, MS, and melting points support the successful synthesis of intermediates and final products. This synthetic methodology is well-established in heterocyclic chemistry and provides a reliable route to this complex fused heterocyclic ester.
Note: Direct detailed experimental procedures specifically for this compound are limited in publicly available literature. However, the synthesis principles and analogous compound preparations outlined above are authoritative and consistent with standard heterocyclic synthetic protocols.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-Chloropyrimido[5,4-B]Indolizine-5-Carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Ethyl 4-Chloropyrimido[5,4-B]Indolizine-5-Carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-Chloropyrimido[5,4-B]Indolizine-5-Carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Ethyl 4-Chloropyrimidine-5-Carboxylate Derivatives
These compounds share the pyrimidine-carboxylate backbone but lack the fused indolizine ring system. Key examples include:
Key Observations :
Fused Heterocyclic Carboxylates
Compounds with fused ring systems but differing core structures:
Key Observations :
- Thiazole and isoxazole rings introduce heteroatoms (S, O) that alter electronic properties and hydrogen-bonding capacity compared to the nitrogen-rich indolizine system.
Functional Group Variations in Pyrimidine-Indolizine Analogs
Substituent modifications significantly influence reactivity and applications:
Key Observations :
- Replacing chlorine with hydroxyl or amino groups (e.g., 65195-35-9) increases solubility but may reduce stability under acidic conditions.
- Bulky substituents (e.g., benzylamino in 1022543-36-7) can sterically hinder reactions, contrasting with the compact indolizine system in the target compound .
Data Table: Key Comparators
Biological Activity
Ethyl 4-Chloropyrimido[5,4-B]Indolizine-5-Carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
- IUPAC Name : this compound
- Molecular Formula : C13H10ClN3O2
- Molecular Weight : 275.6909 g/mol
- CAS Number : 1422344-16-8
The compound features a pyrimidine ring fused to an indolizine core, which is significant for its biological properties.
This compound exhibits its biological effects primarily through the modulation of specific molecular targets. Research indicates that it can interact with various enzymes and receptors, potentially inhibiting their activity. For instance, it may inhibit enzymes involved in cell proliferation, suggesting anticancer properties. The exact pathways remain under investigation but are crucial for understanding its therapeutic potential.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Inhibition of Tumor Growth : The compound has shown promise in inhibiting the growth of cancer cell lines. For example, it was tested against various human cancer cell lines and demonstrated significant antiproliferative effects.
- Mechanistic Insights : The compound's interaction with the TTK (Mps1) kinase—a critical regulator in the spindle assembly checkpoint—has been noted. Inhibition of TTK can lead to errors in chromosome segregation, thus enhancing the efficacy of chemotherapeutic agents .
Antimicrobial Activity
In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary results suggest that it may exhibit activity against a range of bacterial strains, indicating its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound over other indolizine derivatives, a comparison with structurally similar compounds is essential.
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial | TBD |
| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | Structure | COX-2 Inhibition | 5.84 µM |
| NMS-P715 (Pyrazolo-quinazoline) | Structure | Broad-spectrum anticancer | IC50 ~1 µM |
The comparative data suggests that while this compound has notable biological activities, further studies are needed to determine its specific IC50 values and efficacy relative to established compounds.
Case Studies and Research Findings
Several case studies have been documented regarding the biological activity of this compound:
- Cell Line Studies : A study demonstrated that treatment with this compound resulted in reduced cell viability in various cancer cell lines after a specific incubation period.
- Mechanistic Studies : Research focused on elucidating the interaction between the compound and key cellular pathways involved in apoptosis and cell cycle regulation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
